Succinylglycine

Übersicht

Beschreibung

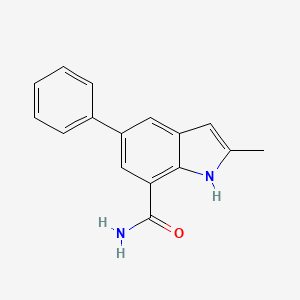

Succinylglycine is an acylglycine with a succinyl group as the acyl moiety . Acylglycines possess a common amidoacetic acid moiety and are normally minor metabolites of fatty acids . Elevated levels of certain acylglycines appear in the urine and blood of patients with various fatty acid oxidation disorders .

Molecular Structure Analysis

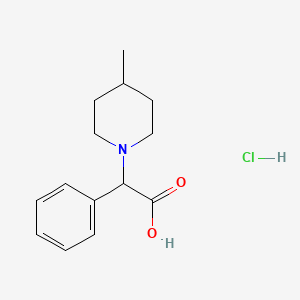

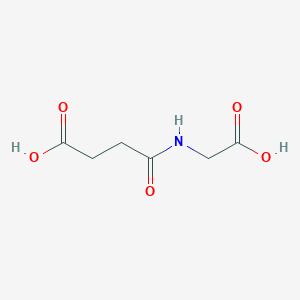

This compound is a derivative of glycine . Its molecular weight is 175.14 and its formula is C6H9NO5 .

Chemical Reactions Analysis

This compound is normally produced through the action of glycine N-acyltransferase, which is an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine <-> CoA + N-acylglycine .

Wissenschaftliche Forschungsanwendungen

1. Role in Biosynthesis and Metabolic Pathways

Succinylglycine plays a critical role in various biosynthetic and metabolic pathways. For instance, in marine shrimp, glycine reacts with succinyl coenzyme A to form N-succinylglycine, which is then converted to homarine. This process indicates that N-succinylglycine is a crucial intermediate in the biosynthesis of homarine, which acts as a transmethylating agent in shrimp muscle homogenates (Netherton & Gurin, 1982).

2. Enhancement of Plant Regeneration and Morphogenesis

This compound has been shown to influence plant organogenesis and regeneration. A study on tobacco plants revealed that this compound, when combined with methylglyoxal, significantly enhances shoot proliferation and length. This suggests a potential application in improving plant tissue culture and regeneration techniques (Ray et al., 2013).

3. Metabolomic Analysis in Clinical Research

In the context of clinical research, the analysis of metabolites including this compound has proven useful in differentiating various health conditions. For example, a study discriminating sepsis from systemic inflammatory response syndrome (SIRS) identified significant differences in metabolic profiles, including changes in this compound levels, thus providing potential biomarkers for these conditions (Su et al., 2014).

4. Application in Neurological Research

This compound also finds application in neurological research. A study involving oligodendroglia from ADSL-deficient patients showed that these cells produce succinylpurines, suggesting that this compound derivatives could be significant in studying neurological disorders (Žídková et al., 2010).

5. Use in Photodynamic Therapy

This compound, as a precursor in metabolic pathways, is implicated in photodynamic therapy for cancer treatment. Aminolevulinic acid, formed from succinyl-CoA and glycine, is a key metabolite in this therapy, highlighting the indirect role of this compound in therapeutic applications (Wachowska et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

Succinylglycine, a derivative of the amino acid glycine , is believed to target the post-synaptic cholinergic receptors found on motor endplates . These receptors play a crucial role in muscle contraction and relaxation.

Mode of Action

This compound acts similarly to acetylcholine, a neurotransmitter involved in muscle contraction . It produces depolarization of the motor endplate at the myoneural junction, which causes sustained flaccid skeletal muscle paralysis produced by a state of accommodation that develops in adjacent excitable muscle membranes .

Biochemical Pathways

It’s known that acylglycines, a group that includes this compound, are normally minor metabolites of fatty acids . They are produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the reaction: acyl-CoA + glycine <-> CoA + N-acylglycine .

Pharmacokinetics

Similar compounds like succinylcholine are rapidly hydrolyzed by plasma pseudocholinesterase to inactive metabolites . The distribution of such compounds is higher in neonates and infants due to a larger extracellular fluid volume, necessitating higher intravenous doses .

Result of Action

The primary result of this compound’s action is the paralysis of skeletal muscles . This is achieved through its depolarizing effect on the motor endplate at the myoneural junction, leading to a state of accommodation in adjacent excitable muscle membranes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that similar compounds like Succinylcholine are sensitive to plasma pseudocholinesterase levels, which can vary based on genetic factors and certain medical conditions .

Biochemische Analyse

Biochemical Properties

Succinylglycine plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with enzymes such as glycine N-acyltransferase, which catalyzes the reaction: acyl-CoA + glycine ↔ CoA + N-acylglycine . This interaction is crucial for the production of this compound and other acylglycines, which are involved in the detoxification of acyl-CoA compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Elevated levels of this compound can disrupt normal cellular functions, leading to metabolic imbalances and oxidative stress. This compound has been observed to affect mitochondrial function, which is critical for energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can inhibit enzymes involved in fatty acid oxidation, leading to the accumulation of acyl-CoA compounds. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its concentration and effectiveness. Long-term exposure to this compound has been associated with alterations in cellular function and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. High doses of this compound can cause oxidative stress and mitochondrial dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the detoxification of acyl-CoA compounds. It interacts with enzymes such as glycine N-acyltransferase, which facilitates the conversion of acyl-CoA to N-acylglycine. This process is essential for maintaining metabolic balance and preventing the accumulation of toxic acyl-CoA intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can affect its activity and function, influencing various cellular processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the mitochondria and cytoplasm. Its activity and function are influenced by its localization, with mitochondrial this compound playing a critical role in energy production and metabolic regulation. Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper function .

Eigenschaften

IUPAC Name |

4-(carboxymethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-3H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQESMQVYRAJTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566015 | |

| Record name | 4-[(Carboxymethyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5694-33-7 | |

| Record name | 4-[(Carboxymethyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and molecular weight of Succinylglycine?

A1: The molecular formula of this compound is C5H9NO5. Its molecular weight is 175.13 g/mol.

Q2: Can this compound be used as a spacer group in the synthesis of bioconjugates?

A3: Yes, this compound, along with N-bromoacetyl-β-alanine, has been successfully employed as a carboxyl spacer reagent in creating water-soluble bovine serum albumin derivatives. [] These derivatives are valuable for directly conjugating proteins with low molecular weight haptens possessing amino groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.